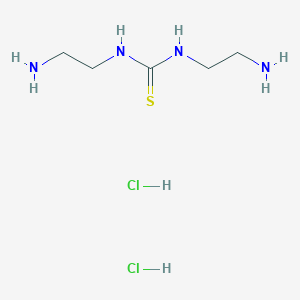![molecular formula C₁₈H₂₂N₄OS B1142694 1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione CAS No. 479074-08-3](/img/structure/B1142694.png)
1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a pyrazolo[4,3-d]pyrimidine core, makes it a valuable target for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-propoxybenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole derivative. This intermediate is further reacted with appropriate reagents to introduce the pyrimidine ring and the thione group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazolo[4,3-d]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazolo[4,3-d]pyrimidine core.
科学的研究の応用
1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of 1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
類似化合物との比較
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[4,3-d]pyrimidine family with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional triazole ring fusion.
1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A structurally similar compound with different substituents.
Uniqueness: 1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione is unique due to its specific substituents and the presence of the thione group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
CAS番号 |
479074-08-3 |
|---|---|
分子式 |
C₁₈H₂₂N₄OS |
分子量 |
342.46 |
IUPAC名 |
1-methyl-5-(2-propoxyphenyl)-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |
InChI |
InChI=1S/C18H22N4OS/c1-4-8-13-15-16(22(3)21-13)18(24)20-17(19-15)12-9-6-7-10-14(12)23-11-5-2/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,19,20,24) |
SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=CC=CC=C3OCCC)C |
同義語 |
1,4-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)
![tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)

